2,5-Dihydrophenylalanine

Catalog No.
S561209
CAS No.
16055-12-2
M.F
C9H13NO2
M. Wt
167.2 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Dihydrophenylalanine

CAS Number

16055-12-2

Product Name

2,5-Dihydrophenylalanine

IUPAC Name

(2S)-2-amino-3-cyclohexa-1,4-dien-1-ylpropanoic acid

Molecular Formula

C9H13NO2

Molecular Weight

167.2 g/mol

InChI

InChI=1S/C9H13NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-2,5,8H,3-4,6,10H2,(H,11,12)/t8-/m0/s1

InChI Key

FSZMHEMPLAVBQZ-QMMMGPOBSA-N

SMILES

C1C=CCC(=C1)CC(C(=O)O)N

Synonyms

2,5-dihydrophenylalanine, 3-(1,4-cyclohexadienyl)-L-alanine

Canonical SMILES

C1C=CCC(=C1)CC(C(=O)O)N

Isomeric SMILES

C1C=CCC(=C1)C[C@@H](C(=O)O)N

Description

The exact mass of the compound 2,5-Dihydrophenylalanine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Alicyclic - Cycloparaffins - Cyclohexanes - Cyclohexenes - Supplementary Records. It belongs to the ontological category of non-proteinogenic L-alpha-amino acid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,5-Dihydrophenylalanine is a non-proteinogenic amino acid characterized by its unique structure, which includes two hydrogen atoms added to the phenylalanine backbone. This compound is derived from prephenate and is known for its role in various biological processes. It is produced by certain bacteria, including those from the genera Actinobacteria and Gammaproteobacteria, and has been studied for its potential applications in medicine and biochemistry .

. Notably, it can act as a substrate for phenylalanine hydroxylase, an enzyme that catalyzes its oxidation to form a 3,4-epoxide. This reaction involves the stoichiometric oxidation of the cofactor 6-methyl-tetrahydropterin, which plays a crucial role in the enzymatic process . Additionally, the conversion of prephenate to 2,5-dihydrophenylalanine involves an allylic rearrangement followed by a 1,4 reduction step .

The biological activity of 2,5-dihydrophenylalanine has garnered attention due to its potential as an inducer of apoptosis in cancer cells. Studies have shown that this compound can activate caspase-3, a key enzyme in the apoptotic pathway, in human promyelocytic leukemia cells (HL-60) at significant levels . Furthermore, it exhibits antimicrobial properties and has been implicated in the biosynthesis of antibiotics by certain bacteria .

The synthesis of 2,5-dihydrophenylalanine can be achieved through several methods:

  • Biosynthetic Pathways: It is produced naturally by bacteria through the conversion of prephenate via specific enzymatic reactions.
  • Chemical Synthesis: Laboratory synthesis often involves starting from phenylalanine or related compounds and employing reduction techniques to achieve the desired dihydro structure.

These methods highlight the compound's versatility and significance in both natural and synthetic chemistry contexts.

2,5-Dihydrophenylalanine has several notable applications:

  • Antibiotic Development: Due to its antimicrobial properties, it is being explored as a potential lead compound for new antibiotics.
  • Cancer Research: Its ability to induce apoptosis makes it a candidate for further research in cancer therapies.
  • Biochemical Studies: It serves as an important model compound for studying enzyme mechanisms and metabolic pathways involving phenylalanine derivatives.

Interaction studies involving 2,5-dihydrophenylalanine focus on its role as a substrate for various enzymes. For instance, its interaction with phenylalanine hydroxylase has been extensively studied to understand how structural modifications affect enzyme activity and substrate specificity . Additionally, investigations into its binding properties with metal ions have revealed interesting coordination chemistry that may have implications for drug design .

Several compounds share structural similarities with 2,5-dihydrophenylalanine. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
PhenylalanineAromatic amino acidPrecursor to neurotransmitters
TyrosineHydroxylated derivative of phenylalanineInvolved in melanin production
TryptophanIndole-containing amino acidPrecursor to serotonin
4-HydroxyphenylalanineHydroxylated derivativeInvolved in metabolic pathways

Uniqueness of 2,5-Dihydrophenylalanine: Unlike these compounds, 2,5-dihydrophenylalanine features a unique dihydro structure that imparts distinct biochemical properties and enhances its potential as an antibiotic and anticancer agent.

The genetic basis for H2Phe production was resolved through comparative genomics and knockout studies in Photorhabdus luminescens. A three-gene cluster (plu3042–plu3044) was identified as essential for H2Phe biosynthesis. Homologs of these genes are conserved in Streptomyces arenae and other Actinobacteria, suggesting an evolutionarily conserved pathway.

Enzymatic Roles in the Gene Cluster

  • Plu3043: Functions as a prephenate decarboxylase, catalyzing the non-aromatizing decarboxylation of prephenate to yield 2,5-dihydro-4-hydroxybenzoylpyruvate (H2HPP).
  • Plu3042: A transaminase that converts H2HPP into 2,5-dihydrotyrosine using glutamate as an amino donor.
  • Plu3044: Hypothesized to stabilize intermediates or regulate substrate channeling, though its exact role remains under investigation.

Table 1: Key Enzymes in H2Phe Biosynthesis

EnzymeFunctionOrganism
Plu3043Prephenate decarboxylaseP. luminescens
Plu3042TransaminaseP. luminescens
PAHPhenylalanine hydroxylase*Streptomyces arenae

Note: PAH in *S. arenae is implicated in shikimate pathway rerouting.

XLogP3

-1.6

Wikipedia

2,5-dihydrophenyl-L-alanine

Dates

Modify: 2024-02-18

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